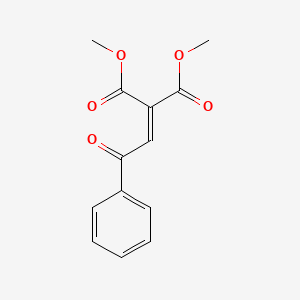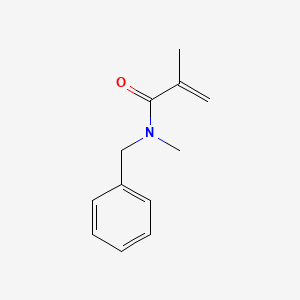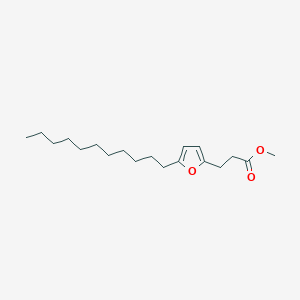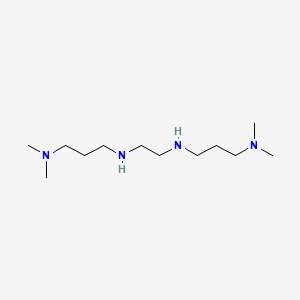
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound characterized by its imidazolone core structure substituted with three 4-methoxyphenyl groups and one methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:
Formation of the Imidazolone Core: The imidazolone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methoxybenzaldehyde, methylamine, and glyoxal.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Tris(4-hydroxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with hydroxyl groups instead of methoxy groups.
1,3,4-Tris(4-chlorophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with chloro groups instead of methoxy groups.
1,3,4-Tris(4-nitrophenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one: Similar structure with nitro groups instead of methoxy groups.
Uniqueness
1,3,4-Tris(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of methoxy groups, which can influence its electronic properties, solubility, and reactivity. These characteristics make it distinct from its analogues and can lead to different biological and material applications.
Eigenschaften
CAS-Nummer |
65015-68-1 |
|---|---|
Molekularformel |
C25H24N2O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1,3,4-tris(4-methoxyphenyl)-5-methylimidazol-2-one |
InChI |
InChI=1S/C25H24N2O4/c1-17-24(18-5-11-21(29-2)12-6-18)27(20-9-15-23(31-4)16-10-20)25(28)26(17)19-7-13-22(30-3)14-8-19/h5-16H,1-4H3 |
InChI-Schlüssel |
XKUKUHAXJRVDSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)





